molecular formula C17H32 B1329846 1-Heptadecyne CAS No. 26186-00-5

1-Heptadecyne

Cat. No.: B1329846
CAS No.: 26186-00-5
M. Wt: 236.4 g/mol
InChI Key: DQDNKQWGBZFFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Heptadecyne is an organic compound with the molecular formula C17H32 . It is a long-chain alkyne, characterized by the presence of a triple bond between two carbon atoms at the terminal position. This compound is also known by its IUPAC name, heptadec-1-yne . It is a colorless to light yellow liquid with a molecular weight of 236.44 g/mol .

Preparation Methods

1-Heptadecyne can be synthesized through various methods, including:

Chemical Reactions Analysis

1-Heptadecyne undergoes various chemical reactions, including:

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, ozone.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Nucleophiles: Grignard reagents, organolithium compounds.

Scientific Research Applications

1-Heptadecyne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: It serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its role in drug delivery systems.

    Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 1-heptadecyne involves its interaction with molecular targets through its triple bond. This interaction can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. For example, in biological systems, it may inhibit certain enzymes or modulate signaling pathways, contributing to its potential anti-inflammatory effects .

Comparison with Similar Compounds

1-Heptadecyne can be compared with other long-chain alkynes such as:

    1-Hexadecyne (C16H30): Similar in structure but with one less carbon atom.

    1-Octadecyne (C18H34): Similar in structure but with one more carbon atom.

    1-Heptadecene (C17H34): Similar in carbon chain length but contains a double bond instead of a triple bond.

The uniqueness of this compound lies in its terminal alkyne group, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

heptadec-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h1H,4-17H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDNKQWGBZFFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180814
Record name 1-Heptadecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26186-00-5
Record name 1-Heptadecyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26186-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Heptadecyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026186005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Heptadecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Heptadecyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Heptadecyne
Reactant of Route 2
Reactant of Route 2
1-Heptadecyne
Reactant of Route 3
Reactant of Route 3
1-Heptadecyne
Reactant of Route 4
Reactant of Route 4
1-Heptadecyne
Reactant of Route 5
1-Heptadecyne
Reactant of Route 6
1-Heptadecyne
Customer
Q & A

Q1: What is the primary source of 1-Heptadecyne identified in the provided research?

A1: this compound was identified as a constituent of the essential oil extracted from Physochlaine infundibularis Kuang using steam distillation. []

Q2: Aside from essential oils, has this compound been found in any other natural sources?

A2: Yes, this compound was also identified as a component in the ethanolic extract of Hyptis capitata leaves. [] This suggests that this compound might be present in other plant species as well.

Q3: What analytical technique was employed to identify and quantify this compound in these natural sources?

A3: Both studies utilized Gas Chromatography-Mass Spectrometry (GC/MS) for the separation, identification, and quantification of this compound and other components present in the essential oil and plant extract. [, ]

Q4: The research mentions potential larvicidal activity associated with Hyptis capitata extracts. Is there any evidence suggesting this compound contributes to this activity?

A4: While the research points to this compound as a component of the Hyptis capitata leaf extract, it doesn't directly confirm its individual contribution to the observed larvicidal activity. Further research, potentially isolating and testing this compound separately, would be required to confirm its role. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.